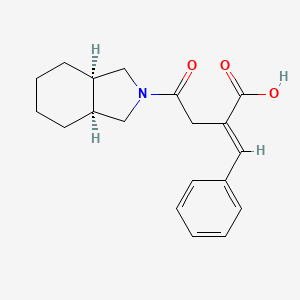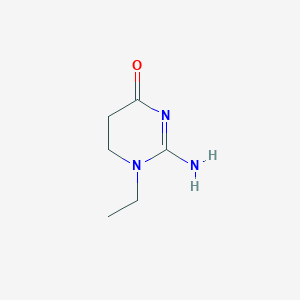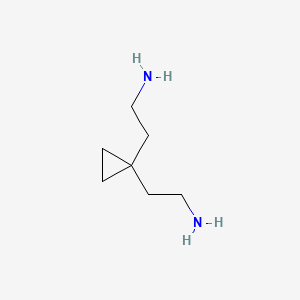![molecular formula C7H4N2O2 B13100889 Furo[2,3-d]pyridazine-2-carbaldehyde CAS No. 35670-47-4](/img/structure/B13100889.png)
Furo[2,3-d]pyridazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-d]pyridazine-2-carbaldehyde: is a heterocyclic compound that contains a fused furan and pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyridazine-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the pyridazine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a furan ring can undergo cyclization with a hydrazine derivative to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-d]pyridazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furo[2,3-d]pyridazine-2-carboxylic acid.
Reduction: Furo[2,3-d]pyridazine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Furo[2,3-d]pyridazine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of furo[2,3-d]pyridazine-2-carbaldehyde and its derivatives depends on the specific biological target. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Pyridazine: A simpler analog with only the pyridazine ring.
Furo[2,3-d]pyrimidine: A compound with a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
Furo[2,3-d]pyridazin-4-one: A derivative with a ketone group instead of an aldehyde group.
Uniqueness: Furo[2,3-d]pyridazine-2-carbaldehyde is unique due to the presence of both the furan and pyridazine rings, as well as the reactive aldehyde group
Propiedades
Número CAS |
35670-47-4 |
|---|---|
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
furo[2,3-d]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2/c10-4-6-1-5-2-8-9-3-7(5)11-6/h1-4H |
Clave InChI |
CTRHJCKKGNTKLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC2=CN=NC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)






![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)






